Sodium isovalerate
Description
Foundational Research and Theoretical Frameworks in Isovalerate Studies
The scientific understanding of isovalerate is built upon decades of research in metabolic disorders, microbiology, and animal science.
Early Discovery and Metabolic Disease : The study of isovalerate is intrinsically linked to the rare genetic disorder isovaleric acidemia (IVA) , first described in 1966. uva.nlpnas.org This inborn error of leucine (B10760876) metabolism is caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase. nih.govrarediseases.org Research into IVA was foundational because it elucidated the primary metabolic pathway for leucine breakdown and established the pathological consequences of isovalerate accumulation. uva.nlnih.gov The identification of isovalerylglycine and isovalerylcarnitine (B1198194) in the urine and blood of patients, respectively, became the diagnostic hallmarks of the disorder and provided a crucial framework for understanding isovalerate metabolism. nih.gov
Ruminant Microbiology : Foundational work in microbiology, particularly from the 1950s to the 1970s, established the theoretical framework for the importance of BCFAs in anaerobic ecosystems. These studies demonstrated that isovalerate, isobutyrate, and 2-methylbutyrate (B1264701) are essential growth factors for many predominant species of cellulolytic rumen bacteria. researchgate.netasm.org This research positioned these fatty acids not as metabolic waste products but as vital nutrients for microbial ecosystems, which in turn are critical for the health and nutrition of the host animal.
The SCFA Host-Crosstalk Framework : More broadly, isovalerate is understood within the theoretical framework of SCFAs as critical signaling molecules in host-microbe interactions. frontiersin.orgnih.gov SCFAs are recognized as the main metabolites produced from dietary fiber fermentation in the colon. frontiersin.org They act as messengers that connect gut microbial activity with host physiology, including energy homeostasis, immune regulation, and gut barrier function, primarily through the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs). frontiersin.orgmdpi.comnih.gov
Emerging Research Questions and Future Trajectories in Isovalerate Investigation
Contemporary research on isovalerate is expanding into new areas, driven by a growing understanding of the gut-brain axis and the application of advanced analytical techniques. Key emerging questions focus on its systemic effects beyond the gut and its potential as a therapeutic target.
The Gut-Brain Axis : A significant future trajectory is the investigation of isovalerate's role in the gut-brain axis. mdpi.com Altered levels of SCFAs, including isovalerate, are being explored in the context of neurological and psychiatric disorders. frontiersin.org For instance, one study found a direct correlation between isovaleric acid and depression and cortisol levels. biocrates.com This suggests that microbial metabolites like isovalerate could influence brain function and behavior, opening new avenues for understanding mental health. biocrates.comfrontiersin.org
Cardiovascular Health : Recent studies have posed new questions about the link between SCFAs and cardiovascular regulation. A randomized controlled trial found that modest dietary sodium reduction led to significant increases in circulating levels of isovalerate and other SCFAs in females, and these changes were inversely associated with blood pressure. nih.govahajournals.org This points to a potential role for gut microbiome-derived metabolites in mediating the effects of diet on cardiovascular health.
Host-Pathogen/Parasite Interactions : An intriguing new research area is the role of isovalerate in modulating interactions with pathogens and parasites. A study on the helminth parasite Heligmosomoides polygyrus in mice found that supplementation with isovalerate in drinking water led to increased worm fecundity, suggesting that this microbial metabolite can be exploited by parasites to their benefit. researchgate.net
The future of isovalerate research will likely focus on several key trajectories:
Mechanistic Elucidation : Defining the precise molecular mechanisms by which isovalerate influences cellular signaling, inflammation, and neuro-endocrine pathways. nih.govfrontiersin.org
Human Cohort Studies : Conducting large-scale human studies to validate its role as a biomarker and to establish causal links between isovalerate levels and disease states. frontiersin.org
Therapeutic Modulation : Exploring how diet, probiotics, and other interventions can modulate the production of isovalerate by the gut microbiota for therapeutic benefit in conditions ranging from metabolic disorders to neurological diseases. frontiersin.orgnih.gov
Multi-Omics Integration : Utilizing advanced computational and multi-omics approaches to build comprehensive models of how diet, the microbiome, and host genetics interact to determine isovalerate levels and their ultimate impact on health. frontiersin.org
Table 2: Emerging Research Areas for Isovalerate
| Research Area | Key Question | Recent Findings | Future Direction | Reference(s) |
|---|---|---|---|---|
| Gut-Brain Axis | Can isovalerate levels influence neurological and mental health? | Correlation observed between isovalerate and depression. Potential role in PTSD being explored. | Investigate causal mechanisms and therapeutic potential for psychiatric disorders. | frontiersin.org, biocrates.com, mdpi.com |
| Cardiovascular Health | Does isovalerate play a role in blood pressure regulation? | Increased circulating isovalerate associated with decreased blood pressure in response to lower sodium intake in females. | Elucidate the role of the gut microbiome in mediating dietary effects on cardiovascular health. | nih.gov, ahajournals.org |
| Host-Parasite Interaction | How does isovalerate affect host-parasite dynamics? | Isovalerate supplementation increased fecundity of a parasitic helminth in a mouse model. | Understand how microbial metabolites shape the outcomes of parasitic infections. | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
539-66-2 |
|---|---|
Molecular Formula |
C5H10NaO2 |
Molecular Weight |
125.12 g/mol |
IUPAC Name |
sodium;3-methylbutanoate |
InChI |
InChI=1S/C5H10O2.Na/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7); |
InChI Key |
XBINCBYSUADRLY-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)CC(=O)O.[Na] |
Other CAS No. |
539-66-2 |
Origin of Product |
United States |
Biosynthetic and Endogenous Metabolic Pathways of Isovalerate
Mammalian Metabolic Pathways Involving Isovalerate
Isovalerate, in its activated form isovaleryl-CoA, is a key intermediate in the breakdown of branched-chain amino acids. This metabolic process is crucial for energy homeostasis and the recycling of amino acid carbon skeletons.
Role in Branched-Chain Amino Acid Catabolism (e.g., Leucine (B10760876), Valine, Isoleucine)
Isovalerate is primarily derived from the catabolism of the essential branched-chain amino acid (BCAA) leucine. The metabolic pathway begins with the reversible transamination of leucine, primarily in skeletal muscle, to form α-ketoisocaproate. This initial step is catalyzed by branched-chain aminotransferase (BCAT).
The resulting α-ketoisocaproate is then transported to the liver for further processing. There, it undergoes irreversible oxidative decarboxylation by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. This reaction yields isovaleryl-CoA. Isovalerate is the free acid form of isovaleryl-CoA. While valine and isoleucine are also BCAAs, their catabolism produces different intermediates, specifically isobutyryl-CoA and α-methylbutyryl-CoA, respectively, underscoring the direct link between leucine and isovalerate production.
Intermediary Metabolism and Substrate Fluxes
Once formed, isovaleryl-CoA enters a specific catabolic sequence within the mitochondria. The first step is its dehydrogenation to 3-methylcrotonyl-CoA, a reaction catalyzed by the enzyme isovaleryl-CoA dehydrogenase (IVD). A deficiency in this enzyme leads to the genetic disorder isovaleric acidemia.
Following this, 3-methylcrotonyl-CoA is carboxylated by 3-methylcrotonyl-CoA carboxylase to form 3-methylglutaconyl-CoA. Subsequent hydration and cleavage steps ultimately break down the molecule into two key metabolic products: acetyl-CoA and acetoacetate. These molecules can then enter the citric acid cycle for energy production or be used in the synthesis of ketone bodies and fatty acids, integrating the catabolism of leucine into central energy metabolism.
Organ-Specific Contributions to Isovalerate Metabolism
The metabolism of BCAAs, including the generation of isovalerate from leucine, exhibits significant organ-specific division of labor.
Skeletal Muscle: Possesses high activity of branched-chain aminotransferases (BCATs) but low activity of the BCKDH complex. Therefore, the initial transamination of leucine occurs predominantly in the muscle tissue.
Liver: In contrast, the liver has low BCAT activity but a high concentration of the BCKDH complex. It receives the branched-chain α-keto acids (like α-ketoisocaproate) released from the muscles via the bloodstream and is the primary site for their complete oxidation. Consequently, the bulk of endogenous isovaleryl-CoA generation and its subsequent metabolism occurs within the liver mitochondria.
Gut: The intestinal epithelium can absorb isovalerate produced by the gut microbiota. This absorbed isovalerate can then enter systemic circulation and be metabolized by the liver.
Table 1: Key Enzymes in Mammalian Isovalerate Metabolism
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Metabolic Role |
| Branched-Chain Aminotransferase | BCAT | Leucine, α-ketoglutarate | α-Ketoisocaproate, Glutamate (B1630785) | Initial transamination of leucine in muscle |
| Branched-Chain α-Keto Acid Dehydrogenase | BCKDH | α-Ketoisocaproate | Isovaleryl-CoA | Oxidative decarboxylation in the liver |
| Isovaleryl-CoA Dehydrogenase | IVD | Isovaleryl-CoA | 3-Methylcrotonyl-CoA | First step in the catabolic pathway of isovaleryl-CoA |
Microbial Biosynthesis and Biotransformation of Isovalerate
Beyond endogenous mammalian metabolism, a significant source of isovalerate is the metabolic activity of the gut microbiota.
Production by Gut Microbiota via Amino Acid Fermentation
The human colon hosts a dense and diverse microbial community that can ferment undigested dietary proteins and amino acids. Isovalerate is a prominent branched-chain fatty acid (BCFA) produced during this process, primarily from the fermentation of leucine by various anaerobic bacteria. This microbial production contributes to the pool of short-chain fatty acids (SCFAs) found within the intestinal lumen. This isovalerate can be absorbed by the host's colonocytes or enter the portal circulation to be transported to the liver.
Table 2: Microbial Production of Isovalerate
| Microbial Source | Process | Primary Substrate(s) | Key Product(s) |
| Gut Microbiota | Amino Acid Fermentation | Leucine | Isovalerate |
Enzymatic Mechanisms in Bacterial Isovalerate Synthesis (e.g., Decarboxylation by AibA/AibB)
Bacteria employ specific enzymatic pathways to synthesize branched-chain fatty acids. One such mechanism involves a glycyl radical enzyme system for converting amino acids into their corresponding fatty acids. More recently, a distinct pathway for isovalerate synthesis has been identified in some bacteria that utilizes a two-component C-methyltransferase and decarboxylase system encoded by the genes aibA and aibB.
This pathway, characterized as a radical S-adenosylmethionine (SAM) dependent system, involves AibA, which catalyzes the carboxylation of a precursor like isobutyryl-CoA (derived from valine catabolism). The subsequent enzyme, AibB, is a decarboxylase that acts on the carboxylated intermediate to produce isovalerate. This enzymatic mechanism highlights a sophisticated biotransformation capability within microbial communities to produce isovalerate.
Microbial Metabolism of Related Branched-Chain Fatty Acids
In the human intestine, microbial fermentation of branched-chain amino acids (BCAAs) like leucine, valine, and isoleucine is a primary source of branched-chain fatty acids (BCFAs), including isovalerate. frontiersin.orgmdpi.com Genera such as Bacteroides and Clostridium are major contributors to this process. frontiersin.org The production of BCFAs can be influenced by diet; a higher intake of protein can lead to increased levels of these fatty acids. mdpi.com Conversely, the presence of fermentable carbohydrates can reduce BCFA formation as the microbiota shifts its metabolic preference. frontiersin.org
In some bacteria, like Listeria monocytogenes, BCFAs are crucial components of the cell membrane, enhancing survival in adverse conditions. asm.org The synthesis of these BCFAs is closely linked to BCAA metabolism. frontiersin.org Branched-chain 2-keto acids, which are precursors to BCFAs, can be generated from the transamination of exogenous BCAAs or through de novo BCAA synthesis from carbohydrates. frontiersin.org
Certain anaerobic bacteria found in the rumen of cattle utilize a unique pathway for leucine synthesis that involves the carboxylation of isovalerate. nih.govnih.gov This pathway appears to be a major route for leucine biosynthesis in these microorganisms, as evidenced by the low activity of enzymes associated with the more common isopropylmalate pathway. nih.govnih.gov
Table 1: Factors Influencing Microbial BCFA Production
| Factor | Effect on BCFA Production | Reference |
| Substrate Availability | ||
| Branched-Chain Amino Acids | Primary precursors for BCFA synthesis. | frontiersin.org |
| Peptides | Can serve as a carbon source for BCFA-producing bacteria. | frontiersin.org |
| Fermentable Carbohydrates | Presence can decrease BCFA production as microbial metabolism shifts. | frontiersin.org |
| Host Factors | ||
| Endogenous Metabolism | Host-derived amino acids can be available for microbial fermentation. | frontiersin.org |
| Intestinal Environment (pH) | Lower pH, resulting from higher short-chain fatty acid concentrations, is associated with lower proportions of isovalerate. | cambridge.org |
| Microbial Composition | ||
| Bacteroides and Clostridium | Key genera involved in the fermentation of BCAAs to produce BCFAs. | frontiersin.org |
Isovalerate Formation in Fermentation Processes (e.g., Wine Malolactic Fermentation)
During winemaking, malolactic fermentation (MLF) is a secondary fermentation process carried out by lactic acid bacteria (LAB), most commonly Oenococcus oeni. researchgate.netresearchgate.net This process, which converts malic acid to lactic acid, significantly impacts the wine's flavor and aroma profile. researchgate.netnih.gov
Table 2: Role of Isovalerate in Wine Malolactic Fermentation
| Process | Key Microorganism | Key Reaction | Impact on Wine | Reference |
| Malolactic Fermentation | Oenococcus oeni | Conversion of malic acid to lactic acid. | Reduces acidity, improves microbial stability, and enhances aroma complexity. | researchgate.netresearchgate.net |
| Ester Formation | Oenococcus oeni (strain-specific) | Esterification of isovaleric acid with ethanol (B145695). | Formation of ethyl isovalerate, contributing to the wine's aroma profile. | nih.govnih.gov |
Isovalerate in Xenobiotic Metabolism and Detoxification Pathways
Xenobiotic metabolism refers to the biochemical modification of foreign chemical compounds by living organisms. wikipedia.orgopenaccessjournals.com This process typically involves two phases: Phase I, which introduces or exposes functional groups, and Phase II, which involves conjugation to increase water solubility and facilitate excretion. openaccessjournals.comdrughunter.commdpi.com
Integration into Metabolic Transformations of Exogenous Compounds (e.g., Pyrethroid Metabolites)
Pyrethroids are a major class of synthetic insecticides used worldwide. nih.gov In mammals, these compounds are rapidly metabolized through reactions such as ester hydrolysis and oxidation, followed by conjugation. rsc.orgresearchgate.net The metabolites are generally considered to have little to no neurotoxicity compared to the parent compounds. rsc.org
One of the metabolic pathways for certain pyrethroids, such as fenvalerate (B1672596) and esfenvalerate, involves the hydrolysis of the ester bond, which can release 2-(4-chlorophenyl)isovaleric acid (CPIA). rsc.org While not isovalerate itself, CPIA is a derivative, indicating the involvement of the isovalerate structure in the metabolism of these xenobiotics. The resulting metabolites are then often conjugated with glucuronic acid or sulfate (B86663) before excretion. researchgate.netresearchgate.net
Enzymatic Systems Involved in Xenobiotic Derivatization
The biotransformation of xenobiotics is carried out by a wide range of enzymes. nih.govfrontiersin.org Phase I reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes, which are abundant and versatile. frontiersin.orgnih.gov Other enzymes involved in Phase I include esterases, which are responsible for the hydrolysis of ester-containing compounds like certain pyrethroids. researchgate.netmdpi.com
Phase II reactions involve transferase enzymes that conjugate metabolites with polar molecules. wikipedia.org Key enzyme superfamilies in this phase include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs). frontiersin.org These conjugation reactions are crucial for detoxifying and eliminating foreign compounds from the body. mdpi.com In the context of pyrethroid metabolism, after hydrolysis of the ester linkage, the resulting carboxylic acid and alcohol metabolites undergo conjugation, primarily with glucuronic acid and sulfate, a process mediated by UGTs and SULTs. researchgate.netresearchgate.net
Mechanistic Investigations of Sodium Isovalerate at the Molecular and Cellular Levels
In Vitro Cellular and Subcellular Models
In vitro studies using cellular and subcellular models have been instrumental in elucidating the molecular pathways affected by isovalerate. These models allow for controlled investigation of its impact on intracellular signaling, cellular stress responses, and cell fate.
Modulation of Intracellular Signaling Cascades (e.g., SUMOylation, NF-κB Pathway)
Isovaleric acid has been shown to modulate key intracellular signaling cascades, including the Small Ubiquitin-like Modifier (SUMO) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. tandfonline.comresearchgate.netresearchgate.net Research indicates that isovaleric acid can induce hyperSUMOylation of proteins in intestinal cells. tandfonline.comresearchgate.netresearchgate.net This increase in SUMOylation is linked to the inhibition of the NF-κB signaling pathway. tandfonline.comresearchgate.netresearchgate.net
Specifically, isovaleric acid has been observed to block the degradation of IκBα, an inhibitor of NF-κB. tandfonline.com By preventing IκBα degradation, isovaleric acid dampens the activation of the NF-κB pathway, which in turn leads to a decrease in the expression of pro-inflammatory cytokines such as IL-8 and CCL20. tandfonline.comresearchgate.net This suggests a mechanism by which isovalerate can exert anti-inflammatory effects at the cellular level. The interaction between SUMOylation and the NF-κB pathway is a critical area of research, as both are central to cellular processes like transcription, cell cycle progression, and DNA repair. frontiersin.orgbiolegend.com
Cellular Responses to Isovalerate Exposure (e.g., Oxidative Stress Induction)
Exposure of cells to isovalerate can trigger a variety of cellular responses, including the induction of oxidative stress. researchgate.netresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.comnih.gov This state can lead to damage of cellular components such as DNA, proteins, and lipids. mdpi.comfrontiersin.orgkarger.com
Studies have demonstrated that branched-chain fatty acids like isovalerate can induce oxidative stress, which in turn inactivates intestinal deSUMOylases and promotes hyperSUMOylation. researchgate.netresearchgate.net The cellular response to oxidative stress is complex and involves the activation of various signaling pathways. frontiersin.orgmdpi.com One of the key regulators of the cellular antioxidant response is the transcription factor Nrf2. frontiersin.orgmdpi.com
Mechanisms of Cell Viability Alteration and Apoptotic Processes in Cultured Cells
The effects of chemical compounds on cell viability and apoptosis are critical determinants of their biological activity. Studies on various sodium salts have shown dose-dependent effects on cell proliferation and survival. conicet.gov.arnih.gov For instance, sodium orthovanadate has been shown to inhibit cell growth and induce apoptosis in a dose-dependent manner in oral squamous carcinoma cells. nih.gov Similarly, sodium arsenite also induces apoptosis in a time- and dose-dependent fashion in PC12 cells. researchgate.net
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. It can be initiated through various signals, including those triggered by cellular stress. karger.com The induction of apoptosis is often characterized by morphological changes such as nuclear condensation and fragmentation. researchgate.net While direct studies on sodium isovalerate's role in apoptosis are specific to certain cell types and conditions, the general principles of how sodium salts can alter cell viability and trigger apoptosis provide a framework for understanding its potential mechanisms. conicet.gov.arnih.govresearchgate.net
Interactive Table: Effects of Different Sodium Salts on Cell Viability and Apoptosis
| Compound | Cell Line | Effect on Viability | Apoptotic Induction | Key Findings |
|---|---|---|---|---|
| Sodium Orthovanadate | Cal27 (Oral Squamous Carcinoma) | Dose-dependent decrease nih.gov | Dose-dependent increase nih.gov | IC50 of 25 µM at 72h; associated with PARP cleavage. nih.gov |
| Sodium Arsenite | PC12 | Time- and dose-dependent decrease researchgate.net | Time- and dose-dependent increase researchgate.net | Causes nuclear condensation and fragmentation. researchgate.net |
| Sodium Cholate (B1235396) | Breast Cancer Cells | Dual effect: increased at low concentrations, decreased at high concentrations. conicet.gov.ar | Induced at high concentrations. conicet.gov.ar | Associated with activation of AKT and p38 pathways. conicet.gov.ar |
| Sodium Deoxycholate | Breast Cancer Cells | Dual effect: increased at low concentrations, decreased at high concentrations. conicet.gov.ar | Induced at high concentrations. conicet.gov.ar | Similar mechanism to sodium cholate involving AKT and p38. conicet.gov.ar |
Influence of pH on Isovalerate Bioactivity and Cellular Uptake
The pH of the cellular environment plays a crucial role in the bioactivity and cellular uptake of weak acids like isovalerate. researchgate.netnih.gov The uptake of such compounds is often influenced by the pH gradient across the cell membrane. nih.gov Studies have shown that the hyperSUMOylation induced by branched-chain fatty acids, including isovalerate, is pH-dependent. researchgate.netresearchgate.net
A lower extracellular pH can increase the efficacy of extracellular vesicle secretion and their subsequent uptake by cells. nih.gov This is relevant as these vesicles can carry bioactive molecules. The chemical structure of a compound, including its charge, which is influenced by pH, affects its ability to cross cell membranes. uark.edumdpi.com For instance, a more acidic environment can alter the charge and stability of nanoparticles, thereby affecting their interaction with the cell membrane and their cellular uptake. mdpi.com
Enzymology and Structural Biology of Isovalerate-Related Proteins
Understanding the enzymes involved in isovalerate metabolism and their structural characteristics is fundamental to comprehending its biological role.
Characterization of Key Enzymes in Isovalerate Metabolism (e.g., Isovaleryl-CoA Dehydrogenase)
A key enzyme in the metabolic pathway of isovalerate is Isovaleryl-CoA Dehydrogenase (IVD). nih.govcapes.gov.broup.comoup.com This enzyme is crucial for the breakdown of the amino acid leucine (B10760876), where isovaleryl-CoA is an intermediate. taylorandfrancis.com IVD catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. taylorandfrancis.com
Biochemical characterization of IVD from Pseudomonas aeruginosa, referred to as LiuA, has revealed its substrate specificity. nih.govcapes.gov.broup.com Purified LiuA exhibits acyl-CoA dehydrogenase activity with isovaleryl-CoA and butyryl-CoA as substrates. nih.govcapes.gov.broup.com It does not, however, utilize other acyl-CoA compounds like isobutyryl-CoA or octanoyl-CoA. nih.govcapes.gov.broup.com This enzyme is a flavin adenine (B156593) dinucleotide (FAD)-containing enzyme. taylorandfrancis.com The electrons from the reaction it catalyzes are transferred to the electron transport chain. taylorandfrancis.com
**Interactive Table: Substrate Specificity of Isovaleryl-CoA Dehydrogenase (LiuA) from *P. aeruginosa***
| Substrate | Activity | Michaelis Constant (KM) | Reference |
|---|---|---|---|
| Isovaleryl-CoA | Active | 2.3 µM | nih.govcapes.gov.broup.com |
| Butyryl-CoA | Active | Not specified | nih.govcapes.gov.broup.com |
| Isobutyryl-CoA | Not utilized | Not applicable | nih.govcapes.gov.broup.com |
| 3-Hydroxybutyryl-CoA | Not utilized | Not applicable | nih.govcapes.gov.broup.com |
| Octanoyl-CoA | Not utilized | Not applicable | nih.govcapes.gov.broup.com |
| Citronellyl-CoA | Not utilized | Not applicable | nih.govcapes.gov.broup.com |
| 5-Methyl-hex-4-enoyl-CoA | Not utilized | Not applicable | nih.govcapes.gov.broup.com |
Substrate Specificity and Kinetic Analysis of Isovalerate-Modifying Enzymes
The enzymatic conversion of isovalerate and its activated form, isovaleryl-CoA, is central to pathways like leucine catabolism and the biosynthesis of iso-fatty acids. Kinetic analysis of the enzymes involved reveals their substrate preferences and catalytic efficiencies.
Isovaleryl-CoA Dehydrogenase (IVD) is a key flavoenzyme in leucine metabolism that catalyzes the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA. ebi.ac.ukresearchgate.net Studies on recombinant human IVD have determined its kinetic parameters. A modified purification protocol yielded a highly active form of the enzyme, free from a tightly bound CoA-persulfide. nih.gov This purified IVD exhibited a Michaelis constant (Km) for isovaleryl-CoA of 1.0 µM and a high catalytic efficiency (kcat/Km) of 4.3 × 106 M-1s-1 per monomer. nih.govebi.ac.uk The apparent dissociation constant (KDapp) for isovaleryl-CoA, determined spectrally, was 0.54 µM. nih.govebi.ac.uk In Pseudomonas aeruginosa, the isovaleryl-CoA dehydrogenase LiuA showed a KM of 2.3 µM for isovaleryl-CoA and also utilized butyryl-CoA, but it was inactive towards isobutyryl-CoA, octanoyl-CoA, and other related compounds. nih.gov
Acyl-CoA Synthetases/Synthetases are responsible for activating isovalerate by ligating it to Coenzyme A. In the plant Pogostemon cablin, two acyl-activating enzymes (AAEs), PcAAE1 and PcAAE2, have been characterized. researchgate.net PcAAE1 displays high affinity for isovaleric acid with a Km value of 12.9 µM and a catalytic efficiency of 3.33 × 105 s-1M-1. researchgate.net In contrast, PcAAE2 is less efficient with isovaleric acid, showing a much higher Km of 216.9 µM and a lower catalytic efficiency of 0.78 × 104 s-1M-1. researchgate.net In the fungus Paecilomyces variotii, a butyryl-CoA synthetase was shown to be active towards isovalerate, among other short-chain fatty acids like propionate (B1217596), butyrate (B1204436), and valerate (B167501). tandfonline.com
Other enzymes also exhibit specificity for isovaleryl-CoA. BjaI , an isovaleryl-CoA-dependent acyl-homoserine lactone synthase from Bradyrhizobium japonicum, has a Km for isovaleryl-CoA of 39 ± 4 µM. plos.org An engineered isobutyryl-CoA mutase variant, IcmF, was shown to catalyze the isomerization between isovaleryl-CoA and pivalyl-CoA, although with low efficiency. nih.gov
Table 1: Kinetic Parameters of Various Isovalerate-Modifying Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|---|
| Isovaleryl-CoA Dehydrogenase (IVD) | Homo sapiens | Isovaleryl-CoA | 1.0 | 4.3 x 106 | nih.govebi.ac.uk |
| Isovaleryl-CoA Dehydrogenase (LiuA) | Pseudomonas aeruginosa | Isovaleryl-CoA | 2.3 | Not Reported | nih.gov |
| Acyl-Activating Enzyme 1 (PcAAE1) | Pogostemon cablin | Isovaleric Acid | 12.9 | 3.33 x 105 | researchgate.net |
| Acyl-Activating Enzyme 2 (PcAAE2) | Pogostemon cablin | Isovaleric Acid | 216.9 | 0.78 x 104 | researchgate.net |
| Acyl-Homoserine Lactone Synthase (BjaI) | Bradyrhizobium japonicum | Isovaleryl-CoA | 39 | Not Reported | plos.org |
High-Resolution Structural Determination of Enzyme-Ligand Interactions (e.g., AibA/AibB)
Structural biology provides a detailed picture of how enzymes recognize and bind their substrates. For isovalerate metabolism, high-resolution structures of key enzymes like AibA/AibB and IVD have been elucidated, revealing the molecular basis of their function.
AibA/AibB from Myxococcus xanthus is a key enzyme in an alternative pathway for isovaleryl-CoA biosynthesis. nih.govresearchgate.net It functions as a cofactor-free decarboxylase, catalyzing the conversion of 3-methylglutaconyl-CoA. nih.govresearchgate.net High-resolution crystal structures, including one at 1.60 Å, have been determined for AibA/AibB in complex with various ligands. rcsb.org These structures show that the enzyme binds its substrate within a hydrophobic cavity, forcing it into a bent conformation that facilitates an intramolecular decarboxylation. nih.govrcsb.org This structural constraint is believed to be the primary catalytic strategy, rather than direct participation of active-site residues in the chemical reaction. nih.gov The structure of AibA/AibB in complex with 3-methylglutaconate (the acyl group of the substrate) has been particularly informative. researchgate.net
Human Isovaleryl-CoA Dehydrogenase (IVD) has also been structurally characterized, with its three-dimensional structure determined at 2.6 Å resolution. rcsb.org More recently, cryo-electron microscopy structures have been resolved for the apo form and in complex with isovaleryl-CoA and butyryl-CoA. researchgate.net The enzyme is a homotetramer, with each monomer containing a molecule of flavin adenine dinucleotide (FAD). ebi.ac.ukresearchgate.net The structure reveals a distinct substrate-binding pocket that confers specificity for short, branched-chain acyl-CoAs like isovaleryl-CoA. researchgate.netrcsb.org The structural data confirmed that Glutamate-254 (E254) acts as the catalytic base. rcsb.org A key feature determining specificity is a glycine (B1666218) residue at position 374; in other acyl-CoA dehydrogenases, this position is occupied by a larger tyrosine residue, which would sterically hinder the binding of a branched-chain substrate like isovaleryl-CoA. rcsb.org
The transcriptional regulator AibR , which controls the AIB-operon in M. xanthus, has been crystallized in its apo form and bound to both its DNA operator and the effector molecule, isovaleryl-CoA. nih.gov The binding of IV-CoA to AibR induces a conformational change involving the partial unfolding of an α-helix, which in turn allows the regulator to bind to its DNA target and repress transcription. nih.gov
Mutational Analysis of Enzyme Active Sites and Catalytic Mechanisms
Site-directed mutagenesis is a powerful tool to probe the function of specific amino acid residues within an enzyme's active site. Such studies on isovalerate-modifying enzymes have been crucial in validating catalytic mechanisms proposed from structural data.
For human Isovaleryl-CoA Dehydrogenase (IVD) , mutagenesis has confirmed the critical role of several residues. Arginine-387 (Arg387), which is conserved among acyl-CoA dehydrogenases, was investigated through site-directed mutagenesis. researchgate.net While replacing Arg387 with lysine (B10760008) (Arg387Lys) resulted in a stable protein, it increased the Km for isovaleryl-CoA from 1.5 µM (wild-type) to 20.3 µM and dramatically reduced the catalytic efficiency. researchgate.net Mutating Arg387 to alanine, glutamine, or glutamate (B1630785) had even more severe effects on substrate binding and catalysis. researchgate.net These results confirm that Arg387 is crucial for anchoring the substrate, likely through interaction with the phosphopantetheine moiety of CoA. researchgate.net Another study replaced Tryptophan-166 (Trp166) with a phenylalanine, finding that the indole (B1671886) ring of this residue is not essential for the subsequent electron transfer to the electron transfer flavoprotein (ETF). nih.gov
In a different system, directed evolution was used to alter the substrate specificity of an aspartate aminotransferase to favor valine. nih.gov The crystal structure of the resulting mutant enzyme, which had 17 amino acid substitutions, was solved in complex with the valine analog isovalerate. nih.gov This study demonstrated that the cumulative effect of mutations, even those remote from the active site, can remodel the binding pocket and dramatically shift substrate specificity. nih.gov
Table 2: Summary of Mutational Analyses on Isovalerate-Related Enzymes
| Enzyme | Organism | Mutation | Observed Effect | Conclusion | Reference |
|---|---|---|---|---|---|
| AibA/AibB | Myxococcus xanthus | Cys56Ala/Ser/Asn/Val | Enzyme activity was not eliminated. | Cys56 is not required for catalysis; supports a mechanism based on substrate strain. | nih.govd-nb.info |
| Isovaleryl-CoA Dehydrogenase (IVD) | Homo sapiens | Arg387Lys | Km for isovaleryl-CoA increased ~13.5-fold; catalytic efficiency decreased ~13-fold. | Arg387 is critical for anchoring the substrate. | researchgate.net |
| Isovaleryl-CoA Dehydrogenase (IVD) | Homo sapiens | Arg387Ala/Gln/Glu | Km increased ~50- to ~367-fold; catalytic efficiency drastically reduced. | The positive charge and structure of Arg387 are vital for function. | researchgate.net |
| Isovaleryl-CoA Dehydrogenase (IVD) | Homo sapiens | Trp166Phe | Did not block interaction with ETF. | The indole ring of Trp166 is not essential for electron transfer to ETF. | nih.gov |
| Isobutyryl-CoA Mutase (IcmF) | Thermus thermophilus | F598A | ~17-fold increase in catalytic efficiency for isovaleryl-CoA isomerization. | Active site residues can be targeted to engineer new substrate specificities. | nih.gov |
Role of Sodium Isovalerate in Preclinical Biological Models
Gastrointestinal and Rumen System Studies
In ruminant models, sodium isovalerate is investigated for its potential to modulate the complex ecosystem of the rumen, influencing fermentation, microbial populations, and nutrient utilization.
Supplementation with this compound has been shown to significantly alter the fermentation patterns within the rumen. Studies in both steers and dairy calves demonstrate that increasing levels of isovalerate supplementation lead to a linear decrease in ruminal pH and a corresponding linear increase in the total volatile fatty acid (VFA) concentration. cambridge.orgresearchgate.net This indicates a stimulation of ruminal fermentation in a dose-dependent manner. researchgate.net
A key observed change in the VFA profile is a linear increase in the acetate (B1210297) to propionate (B1217596) ratio. cambridge.orgresearchgate.net This shift is primarily driven by an increase in acetate concentration, while propionate levels remain relatively unchanged. cambridge.org Concentrations of butyrate (B1204436) and valerate (B167501) also tend to increase with isovalerate supplementation. cambridge.org These VFAs are the main energy source for the host animal, and their increased production points to enhanced microbial fermentation of feedstuffs. cabidigitallibrary.org The primary VFAs are products of carbohydrate fermentation, while branched-chain volatile fatty acids (BCVFA) like isovalerate are typically derived from the degradation of branched-chain amino acids. cabidigitallibrary.orgdellait.com
Table 1: Effect of Increasing Isovalerate Supplementation on Ruminal Fermentation Parameters in Calves
| Parameter | Observation | Reference |
|---|---|---|
| Ruminal pH | Linear Decrease | cambridge.orgresearchgate.net |
| Total VFA Concentration | Linear Increase | cambridge.orgresearchgate.net |
| Acetate Concentration | Linear Increase | cambridge.org |
| Propionate Concentration | No Significant Change | cambridge.org |
| Butyrate Concentration | Linear Increase | cambridge.org |
| Acetate:Propionate Ratio | Linear Increase | cambridge.orgresearchgate.net |
| Ammonia Nitrogen (NH3-N) | Linear Decrease | cambridge.org |
This compound supplementation enhances the activity of various microbial enzymes crucial for feed digestion in the rumen. cambridge.org In post-weaning dairy calves, activities of key cellulolytic enzymes, including carboxymethyl-cellulase (CMCase), cellobiase, and xylanase, increase linearly with isovalerate supplementation. cambridge.org This suggests that isovalerate stimulates the growth of cellulolytic bacteria, leading to higher enzyme activity and improved fiber digestibility. researchgate.net
Similarly, the activities of starch-digesting enzymes, α-amylase and β-amylase, have been observed to increase linearly with isovalerate supplementation in both pre- and post-weaning calves. cambridge.org The enhancement of these enzyme activities is directly linked to the improved degradation of both structural carbohydrates (fiber) and non-structural carbohydrates (starch) in the rumen. researchgate.net However, some studies have noted that isovalerate supplementation may decrease microbial protease activity. researchgate.net
Table 2: Influence of Isovalerate Supplementation on Rumen Microbial Enzyme Activity in Calves
| Enzyme | Effect in Post-Weaning Calves | Reference |
|---|---|---|
| Carboxymethyl-cellulase (CMCase) | Linear Increase | cambridge.orgresearchgate.net |
| Xylanase | Linear Increase | cambridge.orgresearchgate.net |
| Cellobiase | Linear Increase | cambridge.org |
| Pectinase | Linear Increase | cambridge.org |
| α-Amylase | Linear Increase | cambridge.org |
| β-Amylase | Linear Increase | cambridge.org |
| Protease | Decrease | researchgate.net |
Isovalerate is recognized as an essential growth factor for certain species of rumen bacteria, particularly cellulolytic microbes. researchgate.netmdpi.com It provides a necessary carbon skeleton that these microorganisms use for the synthesis of branched-chain amino acids, such as leucine (B10760876). dellait.comasm.org Studies have demonstrated that supplementation with isovalerate stimulates the growth of key cellulolytic bacteria, including Ruminococcus albus, Ruminococcus flavefaciens, Butyrivibrio fibrisolvens, and Fibrobacter succinogenes. cambridge.orgresearchgate.net The increase in the relative quantities of these bacteria is a primary reason for the observed enhancements in fiber digestion and cellulase (B1617823) activity. cambridge.org
The changes induced by this compound in ruminal fermentation and microbial activity translate into improved nutrient digestibility and utilization. researchgate.net In steers, isovalerate supplementation has been shown to improve the in situ ruminal degradation of the fiber component of corn stover. researchgate.net Total tract digestibilities of organic matter, amylase-treated neutral detergent fiber (aNDF), and crude protein also increase with isovalerate supplementation. researchgate.net
The effects of this compound extend beyond the rumen to the lower gastrointestinal tract. In pre- and post-weaned dairy calves, isovalerate supplementation has been found to promote the physical development of the small intestine. cambridge.org Research shows a linear increase in small intestine length, mucosal layer thickness, villus height, and crypt depth with increasing isovalerate supplementation. cambridge.org This morphological development enhances the absorptive surface area of the intestine.
This physical development is accompanied by changes in the expression of key functional genes within the intestinal mucosa. cambridge.org Isovalerate supplementation linearly increases the relative mRNA expression of:
Growth Hormone Receptor (GHR) and Insulin-like Growth Factor-1 Receptor (IGF-1R) , which are critical for tissue growth and development. cambridge.org
Sodium-Glucose Co-transporter-1 (SGLT1) , responsible for glucose absorption. cambridge.org
Peptide Transporter-1 (PEPT1) , involved in the absorption of di- and tripeptides. cambridge.org
These findings suggest that isovalerate promotes the digestive and absorptive functions of the small intestine by stimulating both its physical growth and the expression of genes vital for nutrient transport. cambridge.org
Table 3: Effect of Isovalerate Supplementation on Small Intestine Morphology and Gene Expression in Calves
| Parameter | Observation | Reference |
|---|---|---|
| Intestine Length | Linear Increase | cambridge.org |
| Mucosa Layer Thickness | Linear Increase | cambridge.org |
| Villus Height | Linear Increase | cambridge.org |
| Crypt Depth | Linear Increase | cambridge.org |
| GHR mRNA Expression | Linear Increase | cambridge.org |
| IGF-1R mRNA Expression | Linear Increase | cambridge.org |
| SGLT1 mRNA Expression | Linear Increase | cambridge.org |
| PEPT1 mRNA Expression | Linear Increase (Duodenum, Proximal Jejunum) | cambridge.org |
Influence on Nutrient Digestibility and Utilization Efficiency
Systemic Metabolic Regulation in Animal Models
The effects of this compound on gastrointestinal function have broader implications for systemic metabolism. As a product of intestinal bacterial fermentation, isovalerate, along with other SCFAs, is absorbed into the bloodstream and contributes to the host's energy and metabolic regulation. physiology.org
Influence on Circulating Short-Chain Fatty Acid Concentrations
The administration of this compound in preclinical models can directly influence the circulating levels of isovalerate and other related SCFAs. The gut microbiota is a primary source of a variety of SCFAs, including acetate, propionate, butyrate, and branched-chain fatty acids like isovalerate and isobutyrate. cambridge.orgcambridge.org The availability of substrates from dietary protein breakdown is a key factor in the microbial production of branched-chain fatty acids. cambridge.org
Studies have shown that dietary interventions can alter the production of these metabolites. For instance, a diet enriched with arabinoxylan and resistant starch was found to decrease the concentrations of isobutyrate and isovalerate in humans with metabolic syndrome, suggesting reduced protein fermentation. mdpi.com Conversely, in a mouse model of helminth infection, the presence of Heligmosomoides polygyrus led to a significant, microbiota-dependent increase in isovaleric acid levels specifically in the proximal small intestine, the site of colonization. asm.org Supplementing the drinking water of these mice with isovalerate further increased helminth fecundity, highlighting a direct link between localized isovalerate concentrations and a specific biological outcome. asm.org
Furthermore, research on dietary sodium intake has revealed complex interactions with SCFA levels. A study involving untreated hypertensive individuals showed that modest sodium reduction led to an increase in the circulating levels of several SCFAs, including isovalerate, particularly in females. nih.govahajournals.org This suggests that dietary sodium can modulate the gut microbiome's metabolic output. nih.govahajournals.org In contrast, another study, the DASH-Sodium trial, observed that a sodium-restricted diet was associated with reduced plasma isovalerate levels. researchgate.net These seemingly contradictory findings underscore the complexity of the interplay between diet, the gut microbiome, and host metabolism, and suggest that the effects of sodium on SCFA profiles may be influenced by the host's physiological state and sex. nih.govahajournals.orgresearchgate.net
The following table summarizes findings from a study investigating the effect of dietary sodium reduction on circulating SCFA levels in untreated hypertensive participants.
| SCFA | Change with Sodium Reduction | Significance (p-value) | Sex-Specific Effects |
| Isovalerate | Increased | Not significant overall | Significant increase in females only (p<0.05) |
| Butyrate | Increased | Significant (p<0.05) | Significant increase in females only (p<0.05) |
| Hexanoate | Increased | Significant (p<0.05) | Significant increase in females only (p<0.05) |
| Isobutyrate | Increased | Significant (p<0.05) | Significant increase in females only (p<0.05) |
| Valerate | Increased | Significant (p<0.05) | Significant increase in females only (p<0.05) |
| 2-methylbutyrate (B1264701) | Increased | Significant (p<0.05) | Not reported |
| Acetate | Increased | Borderline significant (p=0.065) | Not reported |
| Source: Adapted from a randomized, double-blind, placebo-controlled crossover trial. nih.govahajournals.org |
Interconnections with Host Physiological Processes (e.g., Blood Pressure Modulation in Animal Models)
The influence of this compound and its corresponding acid, isovaleric acid, extends to significant host physiological processes, most notably the regulation of blood pressure. SCFAs, acting as signaling molecules, can bind to host receptors and serve as messengers between the gut microbiota and host physiology. nih.gov This connection is particularly relevant in the context of cardiovascular health.
In animal models, a direct link between certain SCFAs and blood pressure has been established. For instance, the infusion of acetate into the cecum of rats was shown to prevent hypertension induced by obstructive sleep apnea. nih.gov While the broader class of SCFAs is implicated in blood pressure regulation, specific findings point to the involvement of isovalerate. A study in untreated hypertensive females found that increases in circulating isovalerate, along with isobutyrate and 2-methylbutyrate, were inversely associated with blood pressure, indicating a potential hypotensive effect. nih.govahajournals.org Specifically, increased circulating isovalerate was associated with reduced 24-hour and nighttime diastolic blood pressure. nih.gov
Conversely, high sodium intake, which has been shown to alter the gut microbiome and SCFA production in animal models, is a well-known risk factor for hypertension. nih.govnih.gov The modulation of the gut microbiome by dietary sodium appears to be a key mechanism in the development of salt-sensitive hypertension. nih.gov Research in mice has shown that a high-sodium diet alters the gut microbiome, and treatment with Lactobacillus murinus can prevent salt-induced hypertension. nih.gov
The table below details the observed associations between changes in specific circulating SCFAs and cardiovascular phenotypes following dietary sodium reduction in untreated hypertensive females.
| SCFA Change | Associated Cardiovascular Phenotype Change | Significance (p-value) |
| Increased Isovalerate | Reduced 24-hour Diastolic Blood Pressure | <0.05 |
| Increased Isovalerate | Reduced Nighttime Diastolic Blood Pressure | <0.05 |
| Increased Isobutyrate | Reduced Blood Pressure | <0.05 |
| Increased 2-methylbutyrate | Reduced Blood Pressure | <0.05 |
| Increased Valerate | Decreased Carotid-femoral Pulse Wave Velocity | 0.040 |
| Source: Findings from a study on untreated hypertensive females. nih.govahajournals.org |
These findings from preclinical and clinical research highlight the intricate relationship between dietary factors like sodium, the gut microbiome's production of SCFAs such as isovalerate, and the regulation of host physiological processes like blood pressure.
Chemical Synthesis and Derivatization Strategies for Isovalerate Research
Conventional Organic Synthesis of Isovalerate and its Esters
Traditional organic synthesis provides robust and scalable methods for producing isovalerate esters. Key among these are esterification reactions, hydroalkoxycarbonylation, and the oxidation of precursor molecules.
The direct esterification of isovaleric acid with an alcohol is a common method for synthesizing isovalerate esters. The reaction is typically acid-catalyzed and is reversible, necessitating strategies to drive the equilibrium towards the product side. asianpubs.orgscielo.br Key optimization parameters include the molar ratio of reactants, catalyst type and concentration, reaction temperature, and the removal of water, a byproduct of the reaction. asianpubs.orgscielo.brscielo.br
For instance, in the synthesis of butyl isovalerate, a Brønsted acidic ionic liquid, [HSO3-pmim]HSO4, has been used as a catalyst under microwave irradiation. asianpubs.org The optimal conditions were found to be a butanol to isovaleric acid molar ratio of 1.6:1, a catalyst concentration of 6 wt%, a temperature of 110°C, and a microwave power of 500 W. asianpubs.org These conditions yielded 92.1% of butyl isovalerate in just 30 minutes. asianpubs.org
Similarly, the synthesis of isoamyl isovalerate has been optimized using a sulfonated organic heteropolyacid salt, [PPSH]1.5H1.5PW12O40, as a catalyst. scielo.br The optimal conditions identified were a molar ratio of isoamyl alcohol to isovaleric acid of 1.1:1, a catalyst amount of 6.4 wt% relative to the acid, a reaction time of 2 hours, and the use of 10 mL of a water-carrying agent. scielo.br This resulted in a high yield of 97.5%. scielo.br The use of a water-carrying agent like cyclohexane (B81311) is crucial as it helps to continuously remove water, shifting the reaction equilibrium towards the formation of the ester. scielo.br
Table 1: Optimization of Esterification Reactions for Isovalerate Esters
| Ester | Catalyst | Alcohol/Acid Molar Ratio | Catalyst Conc. (wt%) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Butyl isovalerate | [HSO3-pmim]HSO4 | 1.6:1 | 6 | 110 | 0.5 h | 92.1 | asianpubs.org |
| Isoamyl isovalerate | [PPSH]1.5H1.5PW12O40 | 1.1:1 | 6.4 | - | 2 h | 97.5 | scielo.br |
Hydroalkoxycarbonylation offers a one-step synthesis of isovaleric acid esters from isobutylene (B52900), carbon monoxide, and an alcohol, utilizing homogeneous catalysis with transition metal complexes. researchgate.netwalshmedicalmedia.com This method is particularly valuable for producing a variety of biologically active isovalerate esters. walshmedicalmedia.com
Catalytic systems based on phosphine-palladium complexes, such as Pd(PPh3)4-PPh3-TsOH and Pd(Acac)2-PPh3-TsOH, have been effectively used. walshmedicalmedia.comwalshmedicalmedia.com For example, the synthesis of l-menthyl isovalerate, ethyl isovalerate, cyclohexyl isovalerate, and benzyl (B1604629) isovalerate was achieved with yields of 71-95% using the Pd(PPh3)4-PPh3-TsOH system. ect-journal.kz The reaction conditions were a temperature of 100°C, a carbon monoxide pressure of 2.0 MPa, and a reaction time of 4 hours. ect-journal.kz The molar ratio of alcohol to isobutylene to the palladium catalyst components was also a critical parameter. ect-journal.kz
The synthesis of isovaleric acid α-monoglyceride was accomplished using the Pd(Acac)2-PPh3-TsOH system at 100°C and a CO pressure of 2.0 MPa over 3 hours, resulting in an 18.7% yield based on the converted glycerin. walshmedicalmedia.com
Table 2: Synthesis of Isovalerate Esters via Hydroalkoxycarbonylation
| Ester | Catalyst System | Temperature (°C) | CO Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| l-menthyl isovalerate | Pd(PPh3)4-PPh3-TsOH | 100 | 2.0 | 4 | 71-95 | ect-journal.kz |
| Ethyl isovalerate | Pd(PPh3)4-PPh3-TsOH | 100 | 2.0 | 4 | 71-95 | ect-journal.kz |
| Cyclohexyl isovalerate | Pd(PPh3)4-PPh3-TsOH | 100 | 2.0 | 4 | 71-95 | ect-journal.kz |
| Benzyl isovalerate | Pd(PPh3)4-PPh3-TsOH | 100 | 2.0 | 4 | 71-95 | ect-journal.kz |
| Isovaleric acid α-monoglyceride | Pd(Acac)2-PPh3-TsOH | 100 | 2.0 | 3 | 18.7 | walshmedicalmedia.com |
Isovaleric acid itself can be synthesized through the oxidation of various precursors. A common laboratory and industrial method involves the oxidation of isoamyl alcohol. nih.gov Another precursor is isovaleraldehyde, which can be oxidized to form isovaleric acid. nih.gov Additionally, the oxidation of hop-derived compounds can also produce isovaleric acid. milkthefunk.com In the context of metabolism, isovaleric acid is formed from the oxidative degradation of the amino acid leucine (B10760876). europa.eunih.gov This process involves the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, catalyzed by the enzyme isovaleryl-CoA dehydrogenase. nih.gov
Hydroalkoxycarbonylation Approaches
Biocatalytic and Enzymatic Synthesis of Isovalerate Derivatives
Biocatalytic methods, particularly those using lipases, are gaining traction for the synthesis of isovalerate esters due to their high selectivity, mild reaction conditions, and the production of purer products. researchgate.net
Immobilization of enzymes on solid supports offers several advantages, including enhanced stability, reusability, and simplified product purification. mdpi.comnih.gov Various materials have been explored for lipase (B570770) immobilization, such as sol-gels, dendritic mesoporous silica (B1680970) nanospheres, and microemulsion-based organogels. nih.govnih.govacs.org
For example, lipase B from Candida antarctica (CALB) immobilized on hydrophobic dendritic mesoporous silica nanospheres (DMSN-C8) has shown high efficiency in synthesizing flavor esters. acs.org Similarly, lipases encapsulated in sol-gel matrices have been successfully used for the esterification of valeric acid. nih.gov Another approach involves immobilizing Candida rugosa lipase in microemulsion-based organogels for the synthesis of pentyl valerate (B167501). nih.gov These systems provide a protective microenvironment for the enzyme, allowing it to function in non-aqueous media. nih.gov
The efficiency of biocatalytic ester production is highly dependent on the optimization of reaction parameters. Key factors include the enzyme-to-substrate ratio, substrate concentration, incubation time, temperature, and the choice of solvent. researchgate.net
In the synthesis of ethyl isovalerate using immobilized lipase from Rhizomucor miehei, response surface methodology was used to optimize these variables. researchgate.net The optimal conditions were determined to be an enzyme/substrate ratio of 48.41 g/mol , a substrate concentration of 1 M, a reaction time of 60 hours, and a temperature of 60°C in n-hexane, achieving a high yield. researchgate.net
For the synthesis of ethyl valerate using immobilized Thermomyces lanuginosus lipase, optimal conditions were found to be an equimolar ratio of ethanol (B145695) and valeric acid (1000 mM each), a biocatalyst concentration of 18% (m/v), a temperature of 30.5°C, and agitation at 234 rpm, resulting in a 92% conversion in 105 minutes. proceedings.science
The choice of solvent is also critical. While solvent-free systems are desirable for green chemistry, organic solvents like n-hexane or heptane (B126788) are often used to overcome substrate inhibition and improve reaction rates. researchgate.netproceedings.science
Table 3: Optimization of Biocatalytic Synthesis of Isovalerate Esters
| Ester | Enzyme | Key Optimization Parameters | Optimal Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Ethyl isovalerate | Immobilized Rhizomucor miehei lipase | E/S ratio, substrate conc., time, temp. | 48.41 g/mol, 1 M, 60 h, 60°C | 487 mM | researchgate.net |
| Ethyl valerate | Immobilized Thermomyces lanuginosus lipase | Substrate ratio, catalyst conc., temp., agitation | 1:1, 18% (m/v), 30.5°C, 234 rpm | 92% | proceedings.science |
| Pentyl valerate | Immobilized Candida rugosa lipase | pH, temp., Wo, surfactant | pH 7.0, 37°C, Wo 60, AOT | - | nih.gov |
Immobilized Enzyme Systems for Ester Production
Preparation of Isotopically Labeled Sodium Isovalerate for Tracer Studies
Isotopically labeled compounds are indispensable tools in scientific research, particularly for elucidating metabolic pathways and quantifying fluxes. The incorporation of heavy or radioactive isotopes into a molecule like this compound allows researchers to track its journey through complex biological systems. This section details the synthetic strategies for preparing Carbon-14 and Carbon-13 labeled this compound, which are crucial for tracer studies.
Carbon-14 Labeling Strategies (e.g., this compound-1-C14)
Carbon-14 (¹⁴C) is a long-lived radioisotope that serves as a gold standard for tracking organic molecules in metabolic and disposition studies. nih.govopenmedscience.com The synthesis of ¹⁴C-labeled this compound, particularly at the carboxyl position (C1), has been well-established for decades.
A highly efficient and well-documented method for synthesizing this compound-1-¹⁴C involves the carbonation of a Grignard reagent with ¹⁴C-labeled carbon dioxide (¹⁴CO₂). acs.orgresearchgate.net This classic approach remains a cornerstone of isotopic labeling. The process begins with the preparation of the isobutyl Grignard reagent (isobutylmagnesium bromide) from isobutyl bromide and magnesium metal. This organometallic compound is then reacted with ¹⁴CO₂, which is typically generated from barium carbonate-¹⁴C (Ba¹⁴CO₃). The resulting carboxylate is then hydrolyzed to produce isovaleric acid-1-¹⁴C, which is subsequently neutralized with sodium hydroxide (B78521) to yield this compound-1-¹⁴C. This synthetic route has been reported to achieve high yields, often exceeding 95%. acs.org
The following table summarizes a typical synthesis for this compound-1-¹⁴C.
| Step | Reactants & Reagents | Product | Reported Yield | Reference |
| 1 | Isobutyl bromide, Magnesium | Isobutylmagnesium bromide | - | acs.org |
| 2 | Isobutylmagnesium bromide, ¹⁴CO₂ (from Ba¹⁴CO₃) | Intermediate magnesium salt | - | acs.org |
| 3 | Intermediate salt, H₂SO₄ | Isovaleric acid-1-¹⁴C | - | acs.org |
| 4 | Isovaleric acid-1-¹⁴C, NaOH | This compound-1-¹⁴C | 96% | acs.orgresearchgate.net |
Once synthesized, these ¹⁴C-labeled tracers are employed in a variety of biological studies. For instance, isovalerate-1-¹⁴C has been used to investigate the biosynthesis of higher branched-chain fatty acids in rumen bacteria like Ruminococcus albus. asm.org Such studies have demonstrated that the isovalerate carbon skeleton is incorporated into longer-chain fatty acids. asm.org Similarly, both isovalerate-1-¹⁴C and isovalerate-3-¹⁴C have been instrumental in studying the metabolic functions of branched-chain fatty acids in other microorganisms, revealing, for example, that isovalerate serves as a carbon skeleton for leucine synthesis in Ruminococcus flavefaciens. asm.org
Carbon-13 Labeling for Metabolic Tracing
While ¹⁴C labeling is powerful, the use of the stable (non-radioactive) isotope Carbon-13 (¹³C) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy has become a preferred method for metabolic flux analysis. royalsocietypublishing.org Stable isotope tracing offers a safe and detailed way to map the flow of carbon atoms through metabolic networks. royalsocietypublishing.orgnih.gov
The synthesis of ¹³C-labeled this compound can be achieved using methods analogous to ¹⁴C labeling, by substituting ¹³CO₂ or other ¹³C-labeled precursors. These tracers are essential for studies in metabolomics, where they can be used as internal standards for accurate quantification or as probes to trace metabolic pathways. mdpi.comlipidmaps.orgmedchemexpress.comacs.org
In metabolic tracing studies, a biological system is supplied with a ¹³C-labeled substrate. The ¹³C atoms are incorporated into downstream metabolites, creating unique mass isotopologue patterns that can be detected by mass spectrometry. royalsocietypublishing.orgnih.gov By analyzing these patterns, researchers can deduce the relative contributions of different pathways to the production of a specific metabolite. nih.govresearchgate.net For example, ¹³C-labeled glucose can be used to trace the carbon flow through glycolysis and the Krebs cycle into the biosynthetic pathway for leucine, from which isovalerate is derived. researchgate.net
Modern analytical platforms, such as ultrahigh-performance liquid chromatography-triple quadrupole mass spectrometry (UHPLC-QqQ MS), are designed for the rapid and sensitive analysis of short-chain fatty acids (SCFAs) and their isotopically labeled versions. acs.org These methods often involve derivatization to enhance detection. mdpi.comlipidmaps.org The table below shows an example of mass transitions used for the detection of derivatized SCFAs in an LC-MS/MS analysis, which is fundamental for ¹³C tracing studies.
| Analyte (as 3-NPH derivative) | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |
| Acetic acid | 194.1 | 137.0 | [¹³C,D₃]-Acetic acid | lipidmaps.org |
| Propionic acid | 208.1 | 137.0 | [D₅]-Propionic acid | lipidmaps.org |
| Isobutyric acid | 222.1 | 137.0 | - | lipidmaps.org |
| Butyric acid | 222.1 | 137.0 | [D₇]-Butyric acid | lipidmaps.org |
This analytical precision allows for the quantification of metabolic fluxes and provides deep insights into the metabolic activities of cells and microbial communities under various conditions. nih.govpnas.org
Novel Synthetic Routes for Isovalerate Analogs
The isovalerate structural motif is present in various natural products and synthetically derived compounds with diverse biological activities. The development of novel synthetic routes to create isovalerate analogs is an active area of research, aimed at exploring structure-activity relationships and discovering new therapeutic agents.
One approach involves using isovaleric acid or this compound as a starting material for more complex molecules. A patent describes the synthesis of Apronal, a sedative and hypnotic drug, starting from inexpensive isovaleric acid or isovalerate. google.com The synthesis involves the reaction with allyl bromide in the presence of a base to form 2-isopropyl-4-pentenoic acid (an isovalerate derivative), which is then converted to an acyl chloride and reacted with urea (B33335) to yield the final product. google.com This method provides an efficient, high-yield route suitable for large-scale production. google.com
Another strategy focuses on incorporating the isovalerate group into larger, more complex scaffolds. In the total synthesis of mannopeptimycin-E aza-analogues, which are being investigated as potential antibiotics, the key isovaleryl group is installed onto an allylic amine intermediate. nih.gov This is achieved by reacting the amine with isovaleric acid using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents, demonstrating a method to append the isovalerate moiety to a complex core structure. nih.gov The location and presence of this isovalerate group have been shown to be critical for the antibacterial potency of the parent compound. nih.gov
Research into other complex natural product analogs also features isovalerate synthesis. For instance, the synthesis of simplified analogs of Pateamine A, a marine natural product with potent cytotoxic activity, involves intermediates such as dehydronerol isovalerate. wgtn.ac.nz The development of synthetic routes to these and other isovalerate-containing fragments is crucial for studying the biological targets of these complex molecules. wgtn.ac.nz
The following table highlights examples of isovalerate analogs and the synthetic strategies employed.
| Isovalerate Analog | Parent Compound/Class | Synthetic Starting Material/Key Step | Purpose of Synthesis | Reference |
| Apronal (2-isopropyl-4-pentenoyl urea) | Sedative/Hypnotic | Isovaleric acid and allyl bromide | Develop a concise, efficient, and low-cost synthesis | google.com |
| C4' Isovaleryl Amide Disaccharide | Mannopeptimycin-E (Antibiotic) | Installation of isovaleryl group via DCC/DMAP coupling | Investigate structure-activity relationships of novel antibiotics | nih.gov |
| Dehydronerol isovalerate | Pateamine A (Anticancer Agent) | Stereospecific synthesis from corresponding alcohol | Preparation of fragments for total synthesis of complex natural products | wgtn.ac.nz |
Advanced Analytical Methodologies for Characterizing and Quantifying Isovalerate
Mass Spectrometry-Based Techniques
Mass spectrometry (MS), particularly when coupled with chromatographic separation, has become a cornerstone for the analysis of SCFAs like isovalerate due to its high sensitivity, selectivity, and accuracy. frontiersin.orgontosight.ai
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful platform for the direct quantification of isovalerate in various biological fluids. ontosight.ainih.govwikipedia.org This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. wikipedia.org A significant advantage of some modern LC-MS/MS methods is the ability to analyze SCFAs without the need for derivatization, which simplifies sample preparation and reduces the potential for analyte loss. nih.govnih.govresearchgate.net
For instance, a direct LC-MS/MS technique has been developed for the analysis of SCFAs, including isovalerate, in different biological matrices using isotopically labeled internal standards. nih.govresearchgate.net This method boasts a short run time of 10 minutes and achieves low limits of detection, making it suitable for high-throughput analysis. nih.govnih.govresearchgate.net The use of isotopically labeled internal standards is critical for accurate quantification, as it compensates for matrix effects and variations in instrument response. nih.govresearchgate.net
However, direct analysis of underivatized SCFAs by LC-MS can be challenging due to their poor ionization efficiency. frontiersin.org To overcome this, derivatization strategies are often employed to enhance the signal and improve chromatographic retention. mdpi.com Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) and O-benzylhydroxylamine (O-BHA) have been successfully used to derivatize SCFAs prior to LC-MS/MS analysis, significantly improving sensitivity. frontiersin.orgmdpi.com
Table 1: Comparison of LC-MS/MS Methods for Isovalerate Analysis
| Method | Derivatization | Key Advantages | Key Disadvantages | Reference(s) |
|---|---|---|---|---|
| Direct Analysis | None (using isotope-labeled internal standards) | Fast sample preparation, short run time, high throughput. | Can suffer from poor ionization efficiency for underivatized SCFAs. | nih.govnih.govresearchgate.net |
| Derivatization with 3-NPH | Yes | Improved chromatographic behavior and MS detection. | Additional sample preparation step required. | frontiersin.org |
| Derivatization with O-BHA | Yes | High sensitivity (sub-fmol level). | Derivatization adds complexity to the workflow. | mdpi.comresearchgate.net |
| Derivatization with DMED | Yes | Enables sensitive quantification of SCFAs and their hydroxyl derivatives. | Requires a specific derivatization reagent. | mdpi.com |
Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of volatile compounds like isovalerate. frontiersin.orgontosight.ai However, due to the polarity and volatility of SCFAs, direct injection into a GC system can lead to poor peak shape and system contamination. bohrium.commdpi.com Therefore, derivatization is a crucial step in most GC-MS methods for SCFA analysis to convert them into more volatile and less polar derivatives. frontiersin.orgcreative-proteomics.com
Several derivatization reagents are commonly used, including:
Silylating agents: N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) is a popular reagent that converts SCFAs into their tert-butyldimethylsilyl (TBDMS) esters. nih.govsigmaaldrich.comresearchgate.net This method offers excellent sensitivity and has been successfully applied to quantify SCFAs in micro-scale biological samples like serum and feces. nih.gov
Alkyl chloroformates: Reagents like propyl-chloroformate (PCF) and benzyl (B1604629) chloroformate (BCF) have been used for the derivatization of SCFAs. frontiersin.orgrsc.org These methods have demonstrated good sensitivity and linearity for the detection of a range of SCFAs in various biological matrices. frontiersin.orgrsc.org
Pentafluorobenzyl bromide (PFBBr): This reagent has been used for the derivatization of both straight-chain and branched-chain SCFAs, allowing for their simultaneous quantification by GC-MS with high sensitivity. researchgate.netnih.gov
The choice of derivatization reagent and reaction conditions (e.g., temperature, time, pH) is critical and needs to be optimized for the specific application to ensure high derivatization efficiency and accurate quantification. researchgate.netnih.govnih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Isovalerate
| Derivatization Reagent | Derivative Formed | Key Features | Reference(s) |
|---|---|---|---|
| MTBSTFA | TBDMS ester | High sensitivity, suitable for micro-scale samples. | nih.govsigmaaldrich.comresearchgate.net |
| Propyl-chloroformate (PCF) | Propyl ester | Good sensitivity and linearity. | frontiersin.org |
| Benzyl chloroformate (BCF) | Benzyl ester | Sensitive and accurate method. | rsc.org |
| Pentafluorobenzyl bromide (PFBBr) | PFB ester | Allows simultaneous analysis of straight and branched-chain SCFAs. | researchgate.netnih.gov |
A significant analytical challenge in isovalerate analysis is its separation from its structural isomers, such as valerate (B167501) and 2-methylbutyrate (B1264701), as they often have identical molecular weights and similar fragmentation patterns in mass spectrometry. frontiersin.orgmdpi.com Accurate quantification requires their chromatographic separation. mdpi.com
Standard C18 reversed-phase columns are often unable to separate these isomers without derivatization. frontiersin.orgmdpi.com However, specialized chromatographic columns, such as porous graphitic carbon (PGC) columns, have proven effective in separating isomeric SCFAs, including isovalerate and valerate, even without derivatization. frontiersin.orgmdpi.com PGC columns offer a unique stereo-selective surface that allows for the separation of geometric isomers and are stable across a wide pH range and at high temperatures. frontiersin.orgmdpi.com Tandem GC column configurations, such as a DB-225ms column hyphenated with a DB-5ms column, have also shown excellent separation of SCFA isomers. researchgate.netnih.gov
The analysis of stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements, also requires specialized analytical approaches. While not as commonly reported for isovalerate itself, the principles of chiral chromatography, which utilizes a chiral stationary phase to separate enantiomers, would be applicable.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies
Chromatographic Separations for Complex Biological Matrices
The analysis of isovalerate in complex biological matrices such as feces, blood, and urine presents significant challenges due to the presence of numerous interfering compounds. researchgate.netresearchgate.net Effective chromatographic separation is therefore essential to isolate isovalerate from the matrix and ensure accurate quantification. frontiersin.orgcreative-proteomics.com
Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for this purpose. frontiersin.orgresearchgate.net
GC offers high resolution for volatile compounds and is often coupled with flame ionization detection (FID) or mass spectrometry (MS). frontiersin.orgcreative-proteomics.com The use of polar capillary columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase, is common for SCFA analysis. bohrium.comcreative-proteomics.com
HPLC , particularly when coupled with MS, provides high sensitivity and is well-suited for the analysis of less volatile or derivatized SCFAs. frontiersin.orgresearchgate.net Reversed-phase chromatography with C18 columns is common, though hydrophilic interaction liquid chromatography (HILIC) may be used for certain derivatized SCFAs. researchgate.net
The choice of chromatographic method and column depends on factors such as the specific SCFA of interest, the sample matrix, and the required sensitivity. frontiersin.orgcreative-proteomics.com
Isotope Tracing and Flux Analysis Methods
Stable isotope tracing is a powerful technique used to study the metabolic fate of isovalerate and to quantify its production and consumption rates (flux) in biological systems. asm.orgnih.govfrontiersin.org This methodology involves introducing an isotopically labeled form of isovalerate (e.g., containing ¹³C or ²H) into a biological system and then tracking the incorporation of the label into downstream metabolites using mass spectrometry. asm.orgnih.gov
By analyzing the mass isotopologue distribution of metabolites, researchers can elucidate metabolic pathways and calculate metabolic fluxes. nih.govfrontiersin.org For example, studies have used ¹⁴C-labeled isovalerate to demonstrate its role as a carbon skeleton for leucine (B10760876) synthesis in certain bacteria. asm.org More recently, comprehensive stable-isotope tracing using ¹³C-labeled glucose and amino acids has been employed to identify and trace the sources of various metabolic by-products, including isovalerate, in cell cultures. pnas.orgresearchgate.net
This approach provides a dynamic view of metabolism that cannot be obtained from static concentration measurements alone. nih.gov It is essential for understanding how metabolic pathways are regulated and how they are altered in different physiological or disease states. frontiersin.orgresearchgate.net
Sample Preparation Protocols for Isovalerate Analysis in Biological Samples
Proper sample preparation is a critical step for the accurate and reproducible analysis of isovalerate in biological samples. mdpi.comtiaft.org The primary goals of sample preparation are to extract isovalerate from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. frontiersin.orgcreative-proteomics.com
Common sample preparation techniques include:
Protein Precipitation: For samples like plasma or serum, proteins are typically removed by adding a cold organic solvent such as methanol (B129727) or acetonitrile, followed by centrifugation. mdpi.comnih.gov
Liquid-Liquid Extraction (LLE): This technique is used to separate isovalerate from the aqueous sample matrix into an organic solvent. frontiersin.orgbohrium.com Acidification of the sample is often performed to convert isovalerate to its more organic-soluble free acid form. bohrium.commdpi.com Solvents like diethyl ether or methyl tert-butyl ether (MTBE) are commonly used. bohrium.comresearchgate.netacs.org
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration, offering a more controlled and often automated alternative to LLE. frontiersin.orggoogle.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a coated fiber is exposed to the sample (or its headspace) to adsorb the analytes. frontiersin.orgoup.com It is particularly useful for volatile compounds and can be directly coupled with GC-MS. frontiersin.orgoup.com
The specific protocol will vary depending on the biological matrix (e.g., feces, blood, urine, tissue) and the analytical technique being used. researchgate.netmdpi.comnih.govacs.org For instance, fecal samples may require homogenization and centrifugation before extraction, while tissue samples need to be homogenized. mdpi.com It is also crucial to handle samples under conditions that minimize the loss of volatile SCFAs, such as keeping them cold. researchgate.netnih.gov
Q & A
Q. How can researchers ensure transparency when reporting negative or inconclusive results in this compound studies?
- Methodological Answer : Adhere to ARRIVE (Animal Research: Reporting of In Vivo Experiments) or STROBE (Strengthening the Reporting of Observational Studies) guidelines. Publish raw data in repositories like Figshare or Zenodo, including metadata and analytical scripts. Discuss limitations explicitly, such as sample size constraints or unaccounted confounders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
